molecular formula C13H20N2 B15092403 4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline

4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline

Cat. No.: B15092403
M. Wt: 204.31 g/mol
InChI Key: LKENAKXZTFNCLJ-UHFFFAOYSA-N
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Description

4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopropylmethyl group and a methyl group attached to the nitrogen atom, along with an ethyl linkage to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline typically involves multi-step organic reactions. One common method is the alkylation of aniline with 2-chloroethylamine, followed by the introduction of the cyclopropylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline is a chemical compound with a unique structure featuring a cyclopropylmethyl group attached to a methylamino group, and an ethyl chain linked to an aniline moiety. Classified as an aromatic amine, it has the molecular formula C₁₃H₁₈N₂ and a molecular weight of approximately 206.30 g/mol. This compound is used in the production of dyes, pigments, and other industrial chemicals. It has applications in scientific research, such as acting as an intermediate in the synthesis of complex organic molecules. It is also investigated for its potential biological activity and interactions with biomolecules, as well as explored for potential therapeutic properties, including as a precursor for drug development.

General Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Alkylation Introduction of the cyclopropylmethyl group onto the methylamino moiety
  • Ethylene Linkage Formation Connecting the ethyl chain to the aniline moiety
  • Amine Protection/Deprotection Protecting the amino group during synthesis and deprotecting it in the final step

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

Potential Applications
this compound has potential applications in several fields:

  • Pharmaceutical Development As a lead compound in drug discovery, it can be modified to target specific biological pathways.
  • Agrochemicals It can be used in the synthesis of pesticides and herbicides.
  • Material Science It can be used as a building block for creating new polymers and materials.
  • Dyes and Pigments Utilized in the production of dyes, pigments, and other industrial chemicals.

The biological activity of this compound is primarily linked to its structural features that enable interaction with biological targets. Compounds with similar structures have shown promising activity in various therapeutic areas. The specific biological activities of this compound would require empirical testing to establish its efficacy and safety profile.

Reactions
this compound undergoes several important reactions:

  • N-alkylation: Introduction of alkyl groups onto the nitrogen atom.
  • Acylation: Formation of amide bonds.
  • Cyclopropanation: Modifying the cyclopropane ring.

These reactions are essential for modifying the compound's properties and enhancing its biological activity. Major products that can be formed from this compound include:

  • Oxidation: Formation of nitroso or nitro derivatives.
  • Reduction: Formation of secondary or tertiary amines.
  • Substitution: Formation of substituted aromatic compounds.

Related Compounds
The uniqueness of this compound lies in its combination of cyclopropyl and ethylamine groups linked to an aniline core. Structurally similar compounds include:

Compound NameStructureNotable Features
4-(2-Aminoethyl)anilineC₈H₁₂N₂Simple amino group; used in polycondensation reactions
N-(Cyclopropyl)methylanilineC₁₃H₁₈NLacks ethylene linkage; focused on cyclopropane interactions
2-(4-Aminophenyl)ethylamineC₈H₁₂N₂Similar amine structure; potential applications in pharmaceuticals

Mechanism of Action

The mechanism of action of 4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(Cyclopropylmethyl)(ethyl)amino]ethyl}aniline
  • 4-{2-[(Cyclopropylmethyl)(propyl)amino]ethyl}aniline
  • 4-{2-[(Cyclopropylmethyl)(butyl)amino]ethyl}aniline

Uniqueness

4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties

Biological Activity

4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline, a compound featuring a cyclopropylmethyl group, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H18N2\text{C}_{13}\text{H}_{18}\text{N}_{2}

This compound contains an aniline core substituted with a cyclopropylmethyl group and an ethylamine moiety.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : Many derivatives have been studied for their ability to inhibit enzymes such as farnesyltransferase (FTase), which plays a crucial role in cancer cell proliferation. For example, related compounds have shown IC50 values in the nanomolar range against FTase, highlighting their potential as anticancer agents .
  • Receptor Modulation : Compounds in this class may also act as agonists or antagonists at various receptors. Studies have indicated that modifications to the aniline structure can enhance selectivity for specific receptors, such as dopamine receptors .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell lines through FTase inhibition. In vitro assays have demonstrated significant reductions in cell viability at low concentrations .
  • Neuroprotective Effects : Similar compounds have been noted for their neuroprotective properties, potentially mitigating neuronal damage in models of ischemic stroke by modulating glucocorticoid levels .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • FTase Inhibition : A study reported that derivatives with modifications at the para position of the aniline ring exhibited enhanced FTase inhibition, with IC50 values decreasing significantly from over 6000 nM to below 100 nM with strategic substitutions .
  • Selectivity Profiles : Research has indicated that certain analogs demonstrate high selectivity for FTase over other related enzymes, suggesting that structural modifications can lead to improved therapeutic profiles .
  • Dopamine Receptor Interaction : Investigations into similar piperazine-containing compounds revealed unique binding interactions with dopamine receptors, leading to selective agonist activity which could be relevant for neuropsychiatric applications .

Data Table: Biological Activity Summary

CompoundTargetMechanismIC50 (nM)Selectivity
This compoundFTaseInhibition<100High
Analog AD3RAgonist278 ± 62High
Analog BFTaseInhibition730 ± 20Moderate

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

4-[2-[cyclopropylmethyl(methyl)amino]ethyl]aniline

InChI

InChI=1S/C13H20N2/c1-15(10-12-2-3-12)9-8-11-4-6-13(14)7-5-11/h4-7,12H,2-3,8-10,14H2,1H3

InChI Key

LKENAKXZTFNCLJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=C(C=C1)N)CC2CC2

Origin of Product

United States

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